
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate
Overview
Description
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C8H20BF4NO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as an ionic liquid due to its stability and conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate typically involves the quaternization of N,N-diethyl-2-methoxy-N-methylethanamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N,N-diethyl-2-methoxy-N-methylethanamine and tetrafluoroboric acid.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C.
Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the quaternization reaction occurs.
In-line Purification: The product is continuously purified using techniques such as distillation or crystallization.
Quality Control: The final product is subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
DEEMTBF4 serves as an ionic liquid and phase-transfer catalyst in various chemical reactions. Its stability and conductivity make it suitable for:
- Electrochemical Applications: Utilized as a solvent in electrochemical cells due to its ionic nature.
- Catalysis: Acts as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and complex formation with metal ions.
Biology
In biological research, DEEMTBF4 is employed for:
- Ion Channel Studies: Its ability to interact with biological membranes allows researchers to investigate ion transport mechanisms.
- Synthesis of Biologically Active Compounds: Acts as a reagent or solvent in the synthesis of compounds that exhibit biological activity.
Medicine
The compound shows promise in medical applications:
- Drug Delivery Systems: Its ionic properties facilitate the formation of complexes with drugs, enhancing their solubility and bioavailability, which is crucial for effective drug delivery.
- Potential Therapeutics: Ongoing research explores its use in developing new therapeutic agents targeting specific biological pathways.
Industry
In industrial contexts, DEEMTBF4 is utilized for:
- Production of Specialty Chemicals: Serves as a solvent and catalyst in the manufacturing processes of various chemicals.
- Polymeric Electrolytes: It is being investigated for use in polymeric gel electrolytes that exhibit enhanced ionic mobility, particularly for magnesium ion systems .
Case Study 1: Electrochemical Applications
Research conducted at RWTH Aachen University demonstrated that DEEMTBF4 can stabilize reactive intermediates during electrochemical reactions, leading to improved yields of desired products without significant degradation of the ionic liquid itself. This study highlighted its utility in sustainable chemical processes where traditional solvents may pose environmental risks .
Case Study 2: Drug Delivery Systems
A study published in Pharmaceutical Research explored the use of DEEMTBF4 in enhancing the solubility of poorly soluble drugs. The ionic liquid formed stable complexes with active pharmaceutical ingredients (APIs), resulting in improved bioavailability and therapeutic efficacy. This application could revolutionize formulations for a range of medications .
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bis(trifluoromethylsulfonyl)amide
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium hexafluorophosphate
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium chloride
Uniqueness
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is unique due to its specific ionic properties and stability. Compared to other similar compounds, it offers better solubility in various solvents and higher thermal stability, making it more suitable for a wide range of applications.
Biological Activity
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate, with the chemical formula C8H20BF4NO, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential applications in medicine and biotechnology.
- Chemical Name : this compound
- CAS Number : 464927-72-8
- Molecular Formula : C8H20BF4NO
- Molecular Weight : 223.06 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The following mechanisms have been observed:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways. For instance, studies have demonstrated its effect on acetylcholinesterase, which is significant in neurochemical processes .
- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells. This property is vital for potential applications in preventing cellular damage related to aging and diseases .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy : A study assessed the compound's effectiveness against common pathogens:
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound exhibits some toxic effects at higher concentrations, it shows a favorable safety profile at therapeutic doses. The IC50 values were determined for various cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells .
Properties
IUPAC Name |
diethyl-(2-methoxyethyl)-methylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.BF4/c1-5-9(3,6-2)7-8-10-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFCUDNRWHPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](C)(CC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630874 | |
Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464927-72-8 | |
Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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